molecular formula C21H16NO5+ B096666 Chelirubine CAS No. 18203-11-7

Chelirubine

Cat. No. B096666
CAS RN: 18203-11-7
M. Wt: 362.4 g/mol
InChI Key: RNSBFHHWMMKJAM-UHFFFAOYSA-N
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Description

Chelirubine is an alkaloid that is found in the roots of the plant Chelidonium majus, commonly known as greater celandine. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and anti-cancer properties. In recent years, there has been a growing interest in chelirubine due to its potential as a therapeutic agent in various diseases.

Scientific Research Applications

DNA Fluorescent Probe

Chelirubine, an alkaloid from the Himalayan herb Dicranostigma lactucoides, has been identified as a potential DNA fluorescent probe. It exhibits blue and red luminescence emissions when intercalated with DNA, making it useful for DNA quantification and as a supravital cell probe. The ability of chelirubine molecules to penetrate living cells through the cell membrane is particularly notable (Rájecký et al., 2013).

Structural Studies

The structures of chelirubine have been examined using 2D NMR spectroscopy and mass spectrometry. These studies provide insights into the molecular constitution of chelirubine, contributing to a deeper understanding of its chemical properties and potential applications (Dostál et al., 1998).

Interaction with DNA

Spectral and fluorescence studies of chelirubine, among other alkaloids, have revealed significant changes in their emission spectra in the presence of calf thymus DNA compared to their free form. This suggests potential applications in studying DNA interactions and fluorescence-based detection methods (Urbanová et al., 2009).

Antiproliferative and Apoptotic Activities

Chelirubine has been screened for its antiproliferative and apoptotic activities in cancer and normal cells. It has demonstrated strong antiproliferative effects in vitro, predominantly due to apoptosis. This suggests its potential application in cancer research and therapy (Slaninová et al., 2007).

Enhanced Alkaloid Production

Research has shown that certain culture systems, such as two-phase culture systems, can enhance the production of chelirubine and other alkaloids in cell cultures of Eschscholtzia californica. This has implications for large-scale production and extraction of these compounds for research and therapeutic purposes (Byun et al., 1990).

properties

CAS RN

18203-11-7

Product Name

Chelirubine

Molecular Formula

C21H16NO5+

Molecular Weight

362.4 g/mol

IUPAC Name

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene

InChI

InChI=1S/C21H16NO5/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22/h3-8H,9-10H2,1-2H3/q+1

InChI Key

RNSBFHHWMMKJAM-UHFFFAOYSA-N

SMILES

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3

Canonical SMILES

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3

Other CAS RN

18203-11-7

synonyms

chelirubine
chelirubine sulfite

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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